molecular formula C15H12Cl2N2S B2503099 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride CAS No. 2138118-42-8

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride

Cat. No.: B2503099
CAS No.: 2138118-42-8
M. Wt: 323.24
InChI Key: FQJMJQGVZPAWMG-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
  • 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
  • 4-(4-Chlorophenyl)-1,3-thiazole-2-amine

Uniqueness

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and aniline moieties enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMJQGVZPAWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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